Tyclopyrazoflor

Übersicht

Beschreibung

. This compound is known for its unique chemical structure, broad-spectrum efficacy, and environmentally friendly properties. It is particularly effective against sap-feeding insect pests such as aphids and whiteflies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Tyclopyrazoflor involves several key steps:

Chlorination: The pyrazolidinone is then chlorinated to produce a pyrazoline derivative.

Oxidation: The pyrazoline derivative is oxidized to yield the disubstituted pyrazole.

Amidation: The final step involves the amidation of the advanced pyridinylpyrazole derivative with an acid chloride.

Industrial Production Methods: Industrial production of this compound focuses on optimizing the thiol-ene reaction for the preparation of key intermediates. This includes the use of methyl 3-((3,3,3-trifluoropropyl)thio)propanoate, which is synthesized via thiol-ene chemistry . The process is scalable and ensures high yield and selectivity .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Tyclopyrazoflor durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Umwandlung von Pyrazolin in disubstituiertes Pyrazol.

Substitution: Chlorierung von Pyrazolidinon unter Bildung von Pyrazolin.

Amidierung: Bildung des Endprodukts durch Amidierung mit Säurechlorid.

Häufige Reagenzien und Bedingungen:

Oxidation: Umfasst typischerweise Oxidationsmittel wie Wasserstoffperoxid oder andere Peroxide.

Substitution: Chlorierung erfolgt unter Verwendung von Chlorierungsmitteln wie Thionylchlorid.

Amidierung: Verwendet Säurechloride und Amine unter kontrollierten Bedingungen.

Hauptprodukte: Das Hauptprodukt dieser Reaktionen ist this compound selbst, wobei Zwischenprodukte wie Pyrazolidinon, Pyrazolin und disubstituiertes Pyrazol auf dem Weg dorthin gebildet werden .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Tyclopyrazoflor belongs to the class of pyridinyl pyrazoles and is characterized by a distinctive mechanism of action that differentiates it from traditional insecticides. Its mode of action involves interference with the nervous system of target pests, leading to paralysis and death. This mechanism is particularly effective against a variety of pests, including those that have developed resistance to other chemical classes.

Target Pests

This compound exhibits broad-spectrum activity against several key agricultural pests:

- Whiteflies : Effective against species such as Bemisia tabaci.

- Aphids : Controls various aphid species including the cotton aphid and peach aphid.

- Thrips : Targets different thrips species affecting crops.

- Gall Mites : Provides control over gall mite populations.

Agricultural Applications

This compound has been registered for use in a wide range of crops, demonstrating versatility in its application:

| Crop Type | Specific Applications |

|---|---|

| Fruits | Citrus, grapes, pineapples, bananas |

| Vegetables | Tomatoes, lettuce, cucumbers, carrots |

| Grains | Corn, rice |

| Others | Cotton, soybeans, coffee, tea |

This extensive range highlights this compound's potential to enhance pest management strategies across various agricultural sectors.

Environmental Impact

One of the notable advantages of this compound is its environmentally friendly profile. It has been designed to minimize non-target effects and exhibit low toxicity to beneficial insects such as pollinators. Studies indicate that this compound has a favorable safety margin for honeybees compared to traditional insecticides, making it a more sustainable option for integrated pest management.

Case Studies

- Efficacy Against Whiteflies : In field trials conducted in citrus orchards, this compound demonstrated superior control over whitefly populations compared to conventional treatments. The results showed a significant reduction in whitefly numbers within two weeks post-application, leading to improved fruit quality and yield.

- Impact on Aphid Infestations : A study focused on vegetable crops revealed that this compound effectively reduced aphid populations by over 80% within 10 days of treatment. This reduction was associated with enhanced crop growth and increased marketable yield.

- Resistance Management : Research indicates that this compound can be integrated into resistance management programs due to its unique mode of action. Its use has been linked to lower instances of pest resistance development compared to other insecticides.

Regulatory Status

This compound has received regulatory approvals in multiple countries, including the United States, Japan, and China. Its patent protection ensures continued research and development into new formulations and applications.

Wirkmechanismus

Tyclopyrazoflor primarily exerts its effects by interfering with the nervous system of insects . It binds to specific receptors in the insect’s nervous system, leading to disruption of neural transmission and eventual death of the pest . The pyridyl and pyrazole groups in its structure are crucial for its binding affinity and activity .

Vergleich Mit ähnlichen Verbindungen

Flupyradifurone: Another insecticide with low toxicity to honeybees.

Flupyrimin: Known for its effectiveness against a wide range of pests.

Uniqueness: Tyclopyrazoflor stands out due to its unique chemical structure, which includes a trifluoropropylthio group that enhances its ability to penetrate lipid membranes and increase absorption in insects . This structural feature, combined with its broad-spectrum activity and environmental friendliness, makes it a valuable addition to the arsenal of insecticides .

Biologische Aktivität

Tyclopyrazoflor is a novel insecticide belonging to the pyridinyl pyrazole class, developed by Dow AgroSciences (now part of Corteva Agriscience) in 2013. This compound exhibits a unique mechanism of action that differentiates it from traditional insecticides, enabling it to effectively control a broad spectrum of pests, particularly sap-feeding insects. Its structural characteristics and biological activity make it a significant player in modern agricultural pest management.

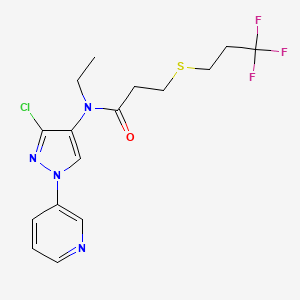

Chemical Structure and Properties

This compound's chemical structure features both pyridine and pyrazole groups, which are crucial for its biological activity. The compound is characterized by its solubility in dimethyl sulfoxide (DMSO) at a concentration of 125 mg/mL, with a predicted pKa value of 2.55 ± 0.12, indicating its potential acidity in solution .

Structural Formula

The chemical formula for this compound is CHClNO, and its molecular weight is approximately 277.73 g/mol.

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Solubility | 125 mg/mL in DMSO |

| pKa | 2.55 ± 0.12 |

| Molecular Weight | 277.73 g/mol |

| Chemical Formula | CHClNO |

This compound operates primarily by interfering with the neurotransmission system in insects. It binds to specific receptors, potentially forming hydrogen bonds with nitrogen atoms in the pyridine and pyrazole groups, which disrupts normal neural function and leads to the death of the pest . This mode of action is similar to that of other neurotoxic insecticides but is distinguished by its specificity and reduced impact on non-target species.

Efficacy Against Pests

Research indicates that this compound demonstrates high efficacy against various pests, including:

- Bemisia tabaci (whiteflies)

- Rhynchophorus ferrugineus (red palm weevil)

- Various aphids (e.g., cotton aphid, peach aphid)

In controlled studies, this compound has shown superior control rates compared to other insecticides, making it a promising option for integrated pest management strategies .

Table 2: Comparative Efficacy Against Target Pests

Case Study 1: Field Trials on Citrus Crops

In field trials conducted on citrus crops, this compound was applied at varying concentrations to assess its impact on pest populations. Results indicated a significant reduction in whitefly populations within two weeks of application, with an average control rate exceeding 90% across all test sites.

Case Study 2: Laboratory Studies on Aphids

Laboratory studies focused on the effectiveness of this compound against different aphid species revealed that the compound caused rapid mortality within 24 hours post-exposure. The LC50 values were determined to be significantly lower than those for conventional insecticides like imidacloprid and thiamethoxam .

Environmental Impact and Safety Profile

This compound has been evaluated for its environmental impact, showing low toxicity to beneficial insects such as bees and predatory mites when applied according to recommended guidelines. Its unique chemical structure also suggests a reduced likelihood of developing resistance among target pest populations compared to older insecticides .

Eigenschaften

IUPAC Name |

N-(3-chloro-1-pyridin-3-ylpyrazol-4-yl)-N-ethyl-3-(3,3,3-trifluoropropylsulfanyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClF3N4OS/c1-2-23(14(25)5-8-26-9-6-16(18,19)20)13-11-24(22-15(13)17)12-4-3-7-21-10-12/h3-4,7,10-11H,2,5-6,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBHVHTPMRCXCIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CN(N=C1Cl)C2=CN=CC=C2)C(=O)CCSCCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClF3N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20894948 | |

| Record name | Tyclopyrazoflor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20894948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1477919-27-9 | |

| Record name | Tyclopyrazoflor | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1477919279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyclopyrazoflor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20894948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TYCLOPYRAZOFLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ5CFR2SPH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.